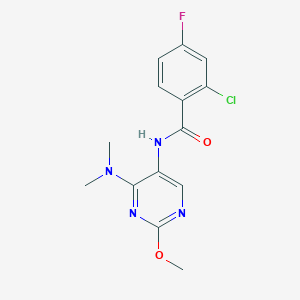
2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-4-fluorobenzamide” is likely to be an organic compound given its structure. It contains a benzamide group, a pyrimidine ring, and a dimethylamino group, which suggests that it might have applications in medicinal chemistry or as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzamide and pyrimidine groups are aromatic, which may contribute to the compound’s stability. The dimethylamino group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability. The presence of the fluorine atom could potentially increase its stability and affect its reactivity .Applications De Recherche Scientifique
Clinical Applications of Fluoropyrimidines
Fluoropyrimidine-based Cancer Treatment : Fluoropyrimidines, including 5-FU and its prodrugs like capecitabine, UFT, and S-1, are essential in treating a wide range of solid tumors, such as those in the gastrointestinal tract, breast, and head and neck. Their antitumor activity is enhanced through biomodulation to improve cytotoxicity and therapeutic effectiveness, although they are associated with various toxicities depending on the administration schedule (Malet-Martino & Martino, 2002).
S-1 in Gastric Cancer : S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, has shown significant efficacy in gastric cancer, with promising results in advanced disease and as adjuvant chemotherapy. Its pharmacokinetics allow for high 5-FU concentration in the blood over long periods, offering a potential standard anticancer drug for gastric cancer (Maehara, 2003).
Efficacy of S-1 in Colorectal Cancer : S-1 has demonstrated promising outcomes in colorectal cancer treatment, showing effectiveness in advanced cases and as adjuvant chemotherapy. Its combination with other chemotherapeutic agents like oxaliplatin and irinotecan suggests a feasible, safe, and efficient approach for treatment (Miyamoto et al., 2014).
Novel Antitumor Agents and Metabolism : The development of novel antitumor agents like TAS-102, which combines trifluridine with a thymidine phosphorylase inhibitor, highlights the continuous search for more effective and less toxic treatment options. TAS-102's distinct mechanism of action, different from traditional 5-FU-based therapies, offers new avenues for treating metastatic colorectal cancer (Lenz et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds such as 2-chloro-n,n-dimethylethylamine are widely used as intermediates in the synthesis of pharmaceuticals .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other chlorinated dimethylamines, which typically act as alkylating agents, modifying the structure and function of their target molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes present in the liver and kidneys .
Result of Action
Given its potential role as an alkylating agent, it may cause modifications to proteins or nucleic acids, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, its reactivity as an alkylating agent may be enhanced in acidic conditions .
Propriétés
IUPAC Name |
2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN4O2/c1-20(2)12-11(7-17-14(19-12)22-3)18-13(21)9-5-4-8(16)6-10(9)15/h4-7H,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQNKOVQMXOMPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)
![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)
![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)
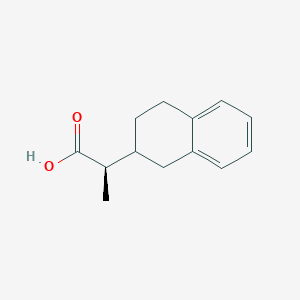
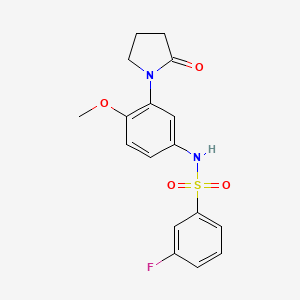
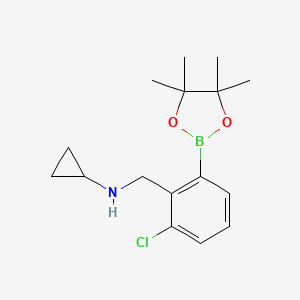
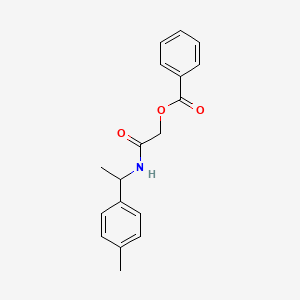
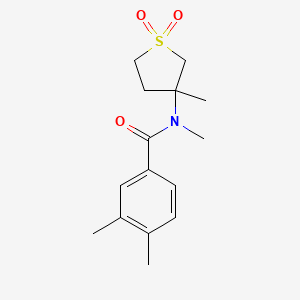
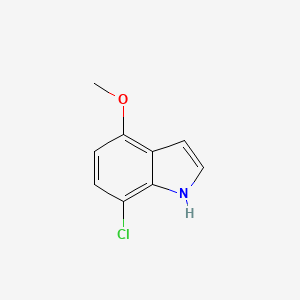
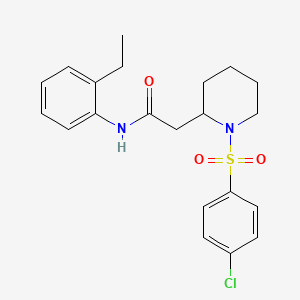

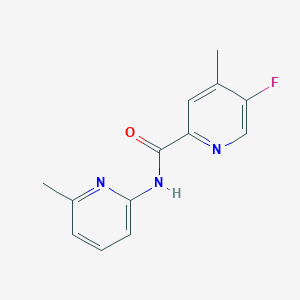
![1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2390688.png)